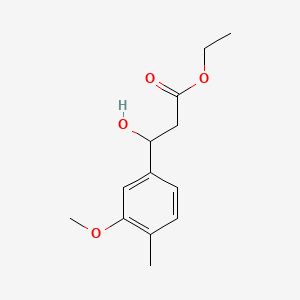

Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate

Descripción

Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate is a substituted propanoate ester featuring a hydroxyl group at the β-carbon and a 3-methoxy-4-methylphenyl substituent.

Propiedades

Fórmula molecular |

C13H18O4 |

|---|---|

Peso molecular |

238.28 g/mol |

Nombre IUPAC |

ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate |

InChI |

InChI=1S/C13H18O4/c1-4-17-13(15)8-11(14)10-6-5-9(2)12(7-10)16-3/h5-7,11,14H,4,8H2,1-3H3 |

Clave InChI |

QEIFNHKXKQNESN-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)CC(C1=CC(=C(C=C1)C)OC)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 3-oxo-3-(3-methoxy-4-methylphenyl)propanoate.

Reduction: Formation of 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanol.

Substitution: Formation of 3-hydroxy-3-(3-substituted-4-methylphenyl)propanoate.

Aplicaciones Científicas De Investigación

Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mecanismo De Acción

The mechanism of action of ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparación Con Compuestos Similares

Research Implications and Gaps

- Synthesis : The target compound may be synthesized via Meldrum’s acid-mediated condensations (as in ) or esterification of hydroxy-acids, though specific routes require validation.

- Applications: Potential uses in flavor enhancement (similar to ethyl 3-(methylthio)propanoate) or pharmaceuticals (analogous to thiazolidinone derivatives ).

- Limitations : Direct data on the target compound’s physicochemical properties, bioactivity, and metabolic pathways are absent in the provided evidence, necessitating further study.

Actividad Biológica

Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate typically involves the reaction of appropriate precursors through esterification and other organic transformations. The compound can be derived from methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, which has been reported in various plant species such as Dianthus longicalyx and Zingiber officinale .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of related compounds, suggesting that ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate may exhibit similar properties. For instance, derivatives of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate demonstrated significant inhibitory activity against cancer cell lines like HCT-116 and HeLa, with IC50 values ranging from 0.69 μM to 11 μM . This suggests that modifications in the structure can enhance biological activity.

The biological mechanisms underlying the activity of this compound may involve interactions with cellular pathways that regulate apoptosis and cell proliferation. Molecular docking studies have indicated that certain structural analogs can act as histone deacetylase inhibitors (HDACIs), which are known to induce apoptosis in cancer cells . These findings point to a potential mechanism where ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate could similarly influence epigenetic regulation.

Antimicrobial and Antifungal Properties

In addition to anticancer activity, there is emerging evidence regarding the antimicrobial properties of related compounds. For example, studies on other methoxy-substituted phenylpropanoates have shown effectiveness against various bacterial strains, indicating a potential for broad-spectrum antimicrobial activity .

Case Study 1: Anticancer Activity

A study focusing on the antiproliferative effects of related compounds found that derivatives exhibited significant cytotoxicity against breast cancer cell lines. The results indicated that compounds with similar functional groups to ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate had IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Effects

Another investigation assessed the antimicrobial efficacy of methoxy-substituted phenylpropanoates against Escherichia coli and Staphylococcus aureus. The results showed promising inhibition zones, suggesting that these compounds could serve as lead structures for developing new antimicrobial agents .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.